2-bromo-6-(1H-imidazol-1-yl)pyridine
Overview
Description
2-Bromo-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as 2-bromo-6-(1h-imidazol-1-yl)pyridine, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and other proteins, leading to a variety of therapeutic effects .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, which can be attributed to their interaction with various biological targets . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the compound’s action could result in a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-(1H-imidazol-1-yl)pyridine typically involves the bromination of 6-(1H-imidazol-1-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in these reactions.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound .
Scientific Research Applications
2-Bromo-6-(1H-imidazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, often as a probe or ligand in biochemical assays.
Industrial Applications: The compound finds use in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
2-Bromo-6-(1H-imidazol-1-yl)benzene: Similar structure but with a benzene ring instead of pyridine.
2-Chloro-6-(1H-imidazol-1-yl)pyridine: Chlorine atom instead of bromine.
6-(1H-Imidazol-1-yl)pyridine: Lacks the bromine atom.
Uniqueness: 2-Bromo-6-(1H-imidazol-1-yl)pyridine is unique due to the presence of both a brominated pyridine ring and an imidazole moiety.
Biological Activity
2-Bromo-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that combines a brominated pyridine ring with an imidazole moiety. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential applications in drug development and biochemical research.
Structural Characteristics
The compound features a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with an imidazole group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
Targets of Action : Imidazole-containing compounds, including this compound, are known to interact with multiple biological targets. This includes enzymes, receptors, and other biomolecules involved in critical biochemical pathways.
Mode of Action : The biological effects of this compound can be attributed to its ability to form hydrogen bonds and coordinate with metal ions in enzymatic active sites. For example, the imidazole nitrogen can bind to metal centers like iron, which is crucial for the activity of various metalloproteins .
Antimicrobial Properties
Research indicates that derivatives of imidazole and pyridine exhibit significant antimicrobial activity. The compound has shown effectiveness against various strains of bacteria and fungi. For instance, studies have reported that similar compounds demonstrate minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Imidazole derivatives have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of enzymes that are overexpressed in cancer cells, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression within the tumor microenvironment. Compounds similar to this compound have been developed as IDO inhibitors, showing promise in enhancing anti-tumor immunity .
Case Study 1: Enzyme Inhibition
A systematic study focused on phenyl-imidazole derivatives demonstrated that modifications to the imidazole ring could significantly enhance binding affinity to IDO. This suggests that structural variations in compounds like this compound could lead to improved therapeutic agents targeting immune suppression in cancer .
Case Study 2: Antimicrobial Efficacy
In vitro evaluations have shown that imidazole-pyridine derivatives exhibit potent antimicrobial activities against both Gram-positive and Gram-negative bacteria. A comparative study revealed that compounds with halogen substitutions, such as bromine, significantly increased their antibacterial potency .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Brominated pyridine with imidazole | Antimicrobial, anticancer |
4-Phenyl-imidazole | Phenyl group on imidazole | Potent IDO inhibitor |
6-(1H-Imidazol-1-yl)pyridine | Lacks bromine | Reduced potency compared to brominated analogs |
Future Directions
The ongoing research into imidazole-containing compounds suggests a promising future for derivatives like this compound in drug development. The exploration of its structure-activity relationship (SAR) will likely yield new compounds with enhanced efficacy against various diseases, including infections and cancer.
Properties
IUPAC Name |
2-bromo-6-imidazol-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRRNPCZPYDPPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623310 | |
Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463336-62-1 | |
Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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